Structure-activity relationship of 3-arylpiperidin-2-one scaffolds
Structure-activity relationship of 3-arylpiperidin-2-one scaffolds
An In-Depth Technical Guide to the Structure-Activity Relationship of 3-Arylpiperidin-2-one Scaffolds
Abstract
The 3-arylpiperidin-2-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its rigidified structure, which presents a specific three-dimensional arrangement of a lactam ring and an aryl substituent, makes it an attractive starting point for the design of targeted therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of this scaffold. We will explore key synthetic strategies, dissect the influence of structural modifications at each position of the core, and examine case studies across various therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 3-arylpiperidin-2-one scaffold for the creation of novel and potent molecular entities.
Part 1: The 3-Arylpiperidin-2-one Core: A Privileged Scaffold
Introduction to the Piperidinone Motif in Drug Discovery
The piperidine ring is one of the most ubiquitous N-heterocycles in medicinal chemistry, appearing in a vast number of clinically approved drugs.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while serving as a versatile scaffold to orient functional groups in three-dimensional space.[2] The incorporation of a carbonyl group at the 2-position to form a piperidin-2-one (a δ-lactam) introduces a planar amide bond, which reduces the conformational flexibility of the ring and adds a hydrogen bond acceptor. This rigidification is crucial for achieving high-affinity and selective interactions with biological targets.
Physicochemical Properties and Therapeutic Potential
The 3-arylpiperidin-2-one core combines the features of the piperidinone ring with a critical aryl moiety. This aryl group can engage in various non-covalent interactions with protein targets, including π-π stacking, hydrophobic interactions, and cation-π interactions. The relative orientation of the aryl group and the lactam ring is a key determinant of biological activity. The scaffold's modular nature allows for systematic chemical modification at several key positions, making it an ideal template for SAR studies and lead optimization.
General Synthetic Strategies
The construction of the 3-arylpiperidin-2-one scaffold can be achieved through several synthetic routes. A common and effective approach involves a multi-step sequence starting from readily available materials. Understanding these synthetic pathways is fundamental to appreciating how diverse libraries of analogs are generated for SAR exploration. A representative workflow is outlined below.
Caption: A generalized synthetic workflow for 3-arylpiperidin-2-one analogs.
Part 2: Decoding the Structure-Activity Relationship (SAR)
The biological activity of 3-arylpiperidin-2-one derivatives is exquisitely sensitive to their substitution patterns. The following sections break down the SAR based on modifications to the two primary components of the scaffold.
The Crucial Role of the 3-Aryl Moiety
The aryl ring at the C3 position is arguably the most critical pharmacophoric element, often serving as the primary recognition motif for the biological target.
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2.1.1. Impact of Substitution Patterns: The position of substituents on the aryl ring (ortho, meta, para) dramatically influences receptor affinity and selectivity. For arylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors, substitution at the ortho position by a group with negative potential is favorable for both.[4] The meta position appears to be key for differentiating between these two receptor types, with the 5-HT1A receptor accommodating bulkier groups than the more sterically restricted alpha 1 receptor.[4] These principles often translate to the 3-arylpiperidin-2-one scaffold, where positional changes redirect key interactions within a target's binding pocket.
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2.1.2. Influence of Electronic Effects: The electronic nature of the substituents—whether they are electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -CF₃, -Cl, -F)—modifies the electron density of the aryl ring. This can impact cation-π interactions or the pKa of nearby functionalities. For instance, studies on N-arylpiperazines have shown that compounds with electron-withdrawing groups in the 3-position exhibit very high antimycobacterial potential.[5] Fluorine substitution on the 3-aryl group has also been shown to significantly enhance selectivity in certain enzyme inhibitors.[6]
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2.1.3. Steric and Lipophilic Considerations: The size and hydrophobicity of the substituents are paramount. Bulky groups can provide favorable van der Waals contacts but may also introduce steric hindrance that prevents optimal binding. Increased lipophilicity can enhance membrane permeability and access to intracellular targets but may also lead to off-target effects and reduced solubility.
Modifications of the Piperidin-2-one Ring
While the 3-aryl group often dictates target recognition, modifications to the lactam ring are crucial for fine-tuning potency, selectivity, and pharmacokinetic (ADME) properties.
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2.2.1. N-Substitution: The lactam nitrogen (N1) is a common site for modification. Alkylation or arylation at this position can introduce new interaction points, block metabolism, or modulate the overall lipophilicity of the molecule. For example, in a series of acetylcholinesterase inhibitors, the benzylpiperidine moiety was found to be critical, and its replacement was detrimental to activity.[7]
-
2.2.2. Stereochemistry at C3: The C3 position is a chiral center, and the absolute stereochemistry (R or S) is often a critical determinant of biological activity. Enantiomers frequently exhibit vastly different potencies and selectivities because biological targets are chiral environments. For a series of protein geranylgeranyltransferase-I (PGGTase-I) inhibitors based on a related 3-aryl-piperazinone scaffold, the S configuration of the 3-aryl group was essential for high potency.[6]
-
2.2.3. Substitution at C4, C5, and C6: Introducing substituents on the carbon backbone of the piperidinone ring can influence the ring's conformation and introduce new vectors for chemical exploration. However, these positions can be sensitive to modification. In the PGGTase-I inhibitor series, modification at the 6-position of the piperazinone scaffold was found to be unfavorable for activity.[6]
Caption: Key regions of the 3-arylpiperidin-2-one scaffold for SAR studies.
Part 3: Therapeutic Applications and Case Studies
The versatility of the 3-arylpiperidin-2-one scaffold is demonstrated by its application across a wide range of diseases.
Anticancer Activity
Arylpiperazine and related piperidinone derivatives have garnered significant attention as potential anticancer agents due to their ability to interact with various molecular targets implicated in cancer pathogenesis.[8][9][10] Derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle. For example, certain 3,5-bis(arylidene)-4-piperidone derivatives, which share a related core, have shown potent cytotoxic activity against colon and cervical cancer cell lines.[11] The mechanism often involves the inhibition of critical pathways like the proteasome pathway, which is essential for the degradation of intracellular proteins in both normal and cancer cells.[11]
Neurodegenerative Disorders
The arylpiperazine scaffold is an indispensable pharmacophore in many agents active on the central nervous system (CNS).[12] This extends to the 3-arylpiperidin-2-one core, which has been explored for treating conditions like Alzheimer's and Parkinson's disease.[13][14] One key strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[7][13] Additionally, compounds based on this scaffold have been investigated as potent and brain-penetrant antiprion agents, which act by reducing the level of the misfolded pathogenic prion protein (PrPSc).[15][16]
Anti-inflammatory and Analgesic Potential
Derivatives of the piperidine scaffold have been developed as potent analgesics.[17] The 3-arylpiperidin-2-one structure has been investigated for anti-inflammatory properties. The mechanism can involve the inhibition of key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[18] For instance, related 3-arylphthalide compounds have been shown to cause strong inhibition of nitric oxide (NO) production in LPS-stimulated microglia and macrophage cells, indicating significant anti-inflammatory potential.[19][20][21]
Summary of Biological Activities and Key Structural Features
| Therapeutic Area | Biological Target/Activity | Key SAR Observations | Representative Citation(s) |
| Oncology | Cytotoxicity, Proteasome Inhibition | Electron-withdrawing groups on the aryl ring can enhance potency. N-Acryloyl groups can increase potency. | [8][10][11] |
| Neurodegeneration | Antiprion Activity, AChE Inhibition | Benzoxazole or benzothiazole on the aryl ring is favorable. A specific side chain length is often required for optimal receptor binding. | [7][15][16] |
| Inflammation | COX-2 Inhibition, NO Production Inhibition | Dihydroxyphenyl substitution on the aryl ring showed strong activity. | [18][19][21] |
| Infectious Disease | Antibacterial, Antifungal | 3-Arylpiperidines can act as potentiators for existing antibiotics. Specific thiazolidinone derivatives show good antifungal activity. | [5][22][23] |
Part 4: Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, the methods used to synthesize and evaluate these compounds must be robust.
Protocol: General Synthesis of an N-Substituted 3-Arylpiperidin-2-one
This protocol provides a generalized, self-validating workflow for synthesizing a diversified analog.
-
Step 1: Synthesis of 2-Aryl-glutaric acid. Treat a substituted phenylacetonitrile with the tert-butyldimethylsilyl (TBDMS) ether of 3-bromo-1-propanol in the presence of a strong base like sodium hydride (NaH) in DMF.
-
Step 2: Oxidative Cleavage & Saponification. The resulting ether is subjected to chromic acid oxidation followed by saponification (e.g., with NaOH) to yield the corresponding 2-aryl-glutaric acid. The purity can be checked by LC-MS and ¹H NMR.
-
Step 3: Anhydride Formation. Treat the diacid with acetic anhydride under reflux to form the cyclic 2-aryl-glutaric anhydride. Completion of the reaction is monitored by TLC.
-
Step 4: Imide Formation. React the anhydride with a primary amine (R-NH₂) to open the ring and form an amic acid, which upon heating cyclizes to the corresponding 3-aryl-piperidine-2,6-dione (glutarimide).
-
Step 5: Selective Reduction. Carefully reduce the glutarimide using a selective reducing agent like sodium borohydride (NaBH₄) in a protic solvent (e.g., ethanol). This step must be monitored closely to selectively reduce one carbonyl group to afford the target 3-aryl-piperidin-2-one. Product is confirmed by mass spectrometry.
-
Step 6: Purification. The final compound is purified using column chromatography on silica gel, and its structure and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes a standard method for assessing the anti-proliferative activity of synthesized compounds against a cancer cell line (e.g., HCT116 colon cancer cells).
-
Cell Culture: Culture HCT116 cells in appropriate media (e.g., McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours. A blank well with media only should be included.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the old media with the media containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Part 5: Future Directions and Conclusion
Emerging Trends and Unexplored Chemical Space
The exploration of the 3-arylpiperidin-2-one scaffold is far from complete. Future work will likely focus on several key areas:
-
Asymmetric Synthesis: Developing more efficient and scalable enantioselective syntheses to access pure enantiomers for biological testing.[24]
-
Bioisosteric Replacement: Replacing the aryl ring or the lactam core with other heterocyclic systems to explore new chemical space and improve properties.
-
Covalent Inhibitors: Designing derivatives that can form a covalent bond with the target protein, potentially leading to increased potency and duration of action.
-
Multi-target Ligands: Intentionally designing compounds that can modulate multiple targets simultaneously, which can be an effective strategy for complex diseases like cancer and neurodegeneration.
Conclusion: Synthesizing the Key SAR Insights
The 3-arylpiperidin-2-one scaffold represents a highly validated and versatile starting point for drug discovery. The structure-activity relationship is governed by a delicate interplay of factors. The 3-aryl group is the primary determinant of target recognition, where its substitution pattern and electronic properties are critical for potent and selective binding. The piperidinone ring, particularly the N1 position and C3 stereocenter, provides essential handles for modulating pharmacokinetic properties and fine-tuning the orientation of the aryl group. A systematic, multi-parameter optimization approach that considers stereochemistry, electronics, and sterics is essential for successfully translating the potential of this privileged scaffold into clinically effective therapeutic agents.
References
-
Seo, J., Wiemer, D. F., & Hohl, R. J. (2006). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. PubMed. Available at: [Link]
-
Gheorghe, A., Quiclet-Sire, B., Vila, X., & Zard, S. Z. (2005). Synthesis of 3-Arylpiperidines by a Radical 1,4-Aryl Migration. ACS Publications. Available at: [Link]
-
Fruziński, A., Lis, T., Główka, M. L., Różalski, M., Krajewska, U., & Janecka, A. (2011). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. Scientia Pharmaceutica. Available at: [Link]
-
DeSantis, J., Jr., & Wentland, M. P. (1998). An efficient synthesis of 3-arylpiperidines. ResearchGate. Available at: [Link]
-
Wang, Z., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Al-Ostath, R. A., Al-Qawasmeh, R. A., Taha, M. O., Ismail, M. A., & Bkhaitan, M. M. (2023). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Molecules. Available at: [Link]
-
Moody, C. J., & O'Connell, J. F. (2006). The synthesis and chemistry of 3-diazo-piperidin-2-one. ResearchGate. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis, Computational Studies and Preliminary Pharmacological Evaluation of New Arylpiperazines. ResearchGate. Available at: [Link]
-
Shisha, A. A., El-Sayed, M. A., & El-Nassan, H. B. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals. Available at: [Link]
-
Thorarensen, A., Presley-Bodnar, A. L., & Bohanon, M. J. (2001). 3-Arylpiperidines as Potentiators of Existing Antibacterial Agents. ResearchGate. Available at: [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals. Available at: [Link]
-
Lu, K., Wang, W., & Prusiner, S. B. (2013). Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. ResearchGate. Available at: [Link]
-
Bagley, J. R., Wynn, R. L., Rudo, F. G., & Bishop, B. (1989). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Available at: [Link]
-
Bari, D. G., Saravanan, K., & Ahmad, R. (2020). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Unknown Author. (n.d.). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]
-
Zhang, B., Ruan, J., Seidel, D., & Chen, W. (2024). Representative bioactive molecules containing 3-arylpiperidine core structures. ResearchGate. Available at: [Link]
-
Butassi, E., Zorrilla, I., & de la Cuesta, E. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. MDPI. Available at: [Link]
-
Unknown Author. (2024). Structure activity relationship of the synthesized compounds 3–11. ResearchGate. Available at: [Link]
-
Al-Warhi, T., Abu-Zaied, M. A., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2023). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents. MDPI. Available at: [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]
-
da Silva, A. C., de Souza, M. V. N., & de Oliveira, R. B. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. PubMed. Available at: [Link]
-
Giles, K., Wang, W., & Prusiner, S. B. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. Journal of Medicinal Chemistry. Available at: [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]
-
Gising, J., & Nilsson, M. (2019). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules. Available at: [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed. Available at: [Link]
-
López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry. Available at: [Link]
-
Shisha, A. A., El-Sayed, M. A., & El-Nassan, H. B. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Unknown Author. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. ResearchGate. Available at: [Link]
-
Yuan, J., Matsumoto, R. R., & shameless, E. J. (2022). Preparation of novel analogs of 2-arylpiperidines and evaluation of their sigma receptor binding affinities. PubMed. Available at: [Link]
-
Singh, H., Kumar, S., & Singh, V. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets. Available at: [Link]
-
Salmaso, V., & Jacobson, K. A. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Melchiorre, C., Bolognesi, M. L., & Andrisano, V. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
Kumar, A., Kumar, A., & Kumar, K. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]
-
Glamkowski, E. J., & Chiang, Y. (1992). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity. PubMed. Available at: [Link]
- Unknown Author. (1998). Arylpiperidinol and arylpiperidine derivatives and medicines containing them. Google Patents.
-
Dimmock, J. R., & Vashishtha, S. C. (2008). N-Acyl-3,5-bis(arylidene)-4-piperidones and related compounds which stimulate fyn kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
El-Gazzar, M. G., & Haiba, M. E. (2019). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. Available at: [Link]
-
Butassi, E., Zorrilla, I., & de la Cuesta, E. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. PubMed. Available at: [Link]
-
Corvino, A., Severino, B., & Magli, E. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Federica. Available at: [Link]
-
Blair, A. J., & Wuest, W. M. (2023). Target-guided Design and Synthesis of Aryl-functionalized Promysalin Analogs. PMC. Available at: [Link]
-
Unknown Author. (2025). Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease. ResearchGate. Available at: [Link]
-
Butassi, E., Zorrilla, I., & de la Cuesta, E. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. ResearchGate. Available at: [Link]
-
Aeberli, P., Houlihan, W. J., & Takesue, E. I. (1969). Synthesis and antiinflammatory acitivity of 2-aryl-2-alpha-piperidyl-1,3-dioxanes. PubMed. Available at: [Link]
-
Al-Warhi, T., & El-Gamal, M. I. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides | MDPI [mdpi.com]
- 20. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
